Boc-Lys(N)-OH
Description
Boc-Lys(N)-OH is a protected lysine derivative widely used in peptide synthesis, dendrimer construction, and drug delivery systems. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amino group and a variable protecting group (denoted as "N") on the ε-amino group, such as Boc, Fmoc (9-fluorenylmethoxycarbonyl), Z (benzyloxycarbonyl), Cl-Z (2-chlorobenzyloxycarbonyl), Ac (acetyl), or others. This dual protection enables selective deprotection during multi-step syntheses, ensuring precise control over molecular architecture .
Key applications include:
- Peptide Synthesis: this compound serves as a building block for introducing lysine residues with orthogonal protecting groups, facilitating sequential coupling and deprotection .
- Dendrimer Construction: Used to create branching points in lysine-based dendrimers, enabling controlled growth of generations (e.g., G1–G3 dendrimers) .
- Drug Delivery: Derivatives like Boc-Lys(Ac)-OH act as enzyme-sensitive linkers in nanogels for tumor-specific drug release .
Properties
Molecular Formula |
C11H20N4O4 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
SKRPDWWWUARZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(N)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(N)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Amidation: this compound can react with carboxylic acids or their derivatives to form amides. This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Amidation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Deprotection: Lysine.
Amidation: Boc-protected peptides.
Substitution: Boc-protected lysine derivatives.
Scientific Research Applications
Boc-Lys(Boc)-Gly-OH, also known as Nα,Nε-Di-Boc-L-lysine, is a versatile compound with significant applications in peptide synthesis, bioconjugation, protein engineering, drug design, and cosmetic formulations . Its structural properties make it valuable in developing inhibitors or modulators for specific biological targets, potentially leading to new treatments .
Scientific Research Applications
Boc-Lys(Boc)-OH plays a significant role in biochemical and pharmaceutical applications. It is a derivative of lysine, an essential amino acid. The presence of two tert-butoxycarbonyl-protected amino groups makes it a valuable intermediate in peptide synthesis and other organic synthesis applications.
Biochemical Properties
Boc-lys(boc)-OH is involved in the deacetylation process, a key biochemical reaction. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins.
Cellular Effects
This compound influences cell function by regulating gene transcription and cellular metabolism through its interaction with HDACs. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. It is involved in the deacetylation process, where it interacts with HDACs to remove acetyl groups from lysine residues in histone and nonhistone proteins.
Metabolic Pathways
Mechanism of Action
The primary function of Boc-Lys(N)-OH is to serve as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of lysine, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Structural and Functional Properties
The table below compares Boc-Lys(N)-OH derivatives based on protecting groups, molecular weights, and deprotection conditions:
Reactivity and Stability
- Boc-Lys(Boc)-OH : Both Boc groups are acid-labile, requiring strong acids (e.g., TFA) for removal. This limits compatibility with acid-sensitive substrates but ensures stability in basic conditions .
- Boc-Lys(Fmoc)-OH : The Fmoc group is base-labile (removed by piperidine), enabling orthogonal deprotection in Fmoc-SPPS strategies. This allows sequential coupling without disrupting the Boc group .
- Boc-Lys(Z)-OH : Z groups require catalytic hydrogenation for removal, making them unsuitable for hydrogen-sensitive reactions. However, they provide stability under acidic and basic conditions .
- Boc-Lys(Ac)-OH : Acetyl groups are cleaved by enzymes like HDAC and CTSL, enabling tumor-specific activation of prodrugs .
Pharmacological and Physicochemical Properties
- Solubility : Boc-Lys(Z)-OH and Boc-Lys(Cl-Z)-OH exhibit lower aqueous solubility due to hydrophobic Z/Cl-Z groups, necessitating organic solvents like DCM or DMF .
- Stability : Boc-Lys(Fmoc)-OH shows superior stability in SPPS compared to ivDde-Lys(Fmoc)-OH, as Boc deprotection avoids side reactions in acidic conditions .
Research Findings and Case Studies
- Case Study 1 : In dendrimer synthesis, Boc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH enabled precise control over branching, achieving G3 dendrimers with 88% yield .
- Case Study 2: Boc-Lys(Ac)-OH-based nanogels (PLCy) demonstrated tumor-selective fluorescence activation and mitochondrial targeting, reducing tumor growth by 60% in murine models .
- Case Study 3 : Substituting Boc-Lys(Fmoc)-OH for ivDde-Lys(Fmoc)-OH simplified the synthesis of MVK analogues, improving yield from 6% to 10% .
Biological Activity
Boc-Lys(N)-OH, or N-Boc-L-lysine, is a protected form of the amino acid lysine that has garnered interest in various biological and pharmaceutical applications. This article delves into its biological activity, including its role in peptide synthesis, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine. This modification enhances the stability and solubility of lysine during chemical reactions, particularly in peptide synthesis.
Biological Activity Overview
- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under acidic conditions, allowing for the incorporation of lysine into peptides without affecting the integrity of other functional groups. This property is crucial for constructing complex peptides that may have therapeutic applications.
- Antitumor Activity : Research indicates that N-Boc-L-lysine derivatives exhibit inhibitory effects on cancer cell growth. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .
- Opioid Receptor Interactions : Studies have explored the effects of lysine modifications on opioid receptor binding and activity. For instance, analogs containing Boc-Lys showed varied affinities for μ and δ opioid receptors, indicating that structural modifications influence receptor selectivity and agonist/antagonist activity .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | μ antagonist | 1248 | Nonselective between μ and δ receptors |
| H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | δ agonist | >10000 | Inactive as an agonist |
| H-Dmt-Tic-Lys(N)-OH | Antitumor activity | Varies | Induces apoptosis in cancer cells |
Research Findings
- A study demonstrated that modifications at the C-terminus of opioid peptides containing Boc-Lys significantly altered their receptor binding profiles. For example, compounds with benzyl amide derivatives showed a marked decrease in selectivity for δ agonist activity compared to their unmodified counterparts .
- Another investigation highlighted the role of Boc-Lys in enhancing the solubility and stability of peptide constructs used in drug development. The ability to manipulate the lysine side chain allows for tailored interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
